5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine
Description
5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine is a halogenated pyrimidine derivative featuring a 3,3-difluoroazetidine substituent at position 2 and a chlorine atom at position 5 of the pyrimidine ring. Pyrimidine derivatives are widely studied for their biological activities, including herbicidal, pharmaceutical, and agrochemical applications. The difluoroazetidine group introduces steric and electronic effects that may enhance metabolic stability and target binding compared to non-fluorinated analogs.
Properties
IUPAC Name |
5-chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2N3/c8-5-1-11-6(12-2-5)13-3-7(9,10)4-13/h1-2H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANMSKYGAKVJPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine typically involves the reaction of 5-chloropyrimidine with 3,3-difluoroazetidine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include bases such as potassium carbonate and solvents like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily explored as a building block in the synthesis of pharmaceutical agents. Its structure allows for modifications that can enhance biological activity, making it a valuable intermediate in drug development. Research indicates that derivatives of this compound may exhibit potential therapeutic effects against various diseases, including cancer and viral infections.
Chemical Synthesis
5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity can be utilized in various chemical reactions such as substitution and oxidation, which are critical for the development of novel compounds with specific functionalities .
Biological Research
In biological studies, this compound can function as a probe or ligand to investigate molecular interactions within biological systems. Its ability to selectively bind to certain enzymes or receptors makes it useful for studying biochemical pathways and understanding disease mechanisms.
Material Science
The compound is also being investigated for its potential use in developing advanced materials with unique properties. Its chemical structure may impart desirable characteristics to polymers or other materials, paving the way for innovations in material science applications .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Building block for pharmaceutical synthesis; potential therapeutic effects against diseases. |
| Chemical Synthesis | Intermediate for complex organic molecules; involved in various chemical reactions. |
| Biological Research | Probe or ligand for studying molecular interactions and biochemical pathways. |
| Material Science | Development of advanced materials with unique properties based on its chemical structure. |
Pharmaceutical Development
This compound has been identified as a promising candidate for drug development due to its potential inhibitory effects on specific biological targets associated with diseases such as cancer. It has been studied for its efficacy against certain cancer types by inhibiting key enzymes involved in tumor growth and progression .
Biochemical Research
N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide is utilized in biochemical assays to explore its interactions with proteins and other biomolecules. This research aids in understanding the molecular basis of diseases and the development of targeted therapies .
Material Science Applications
Similar to its counterpart, this compound is also being explored for its potential applications in material science. Its unique structure may contribute to the development of new materials that exhibit desirable mechanical or chemical properties .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Development | Candidate for drug development targeting cancer-related enzymes; potential therapeutic applications. |
| Biochemical Research | Used in assays to study interactions with biomolecules; aids in understanding disease mechanisms. |
| Material Science | Potential use in developing new materials with enhanced properties based on its chemical structure. |
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as inhibiting viral replication in antiviral research or interfering with cancer cell growth in oncology studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
a) 5-Chloro-2-((3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)oxy)pyrimidine
- Structure : Chlorine at position 5; pyrazole-oxy group at position 2.
- Activity : Exhibits herbicidal activity, including bleaching effects on green weeds at 100 mg/L and post-emergence efficacy against Digitaria sanguinalis L. at 750 g a.i. ha⁻¹ .
- Key Difference : The pyrazole-oxy substituent introduces a larger, more flexible moiety compared to the compact difluoroazetidine group. This may alter binding kinetics or solubility.
b) 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine
- Structure : Bromine replaces chlorine at position 5; retains difluoroazetidine at position 2.
- Properties: Molecular weight = 250.04 g/mol; SMILES = FC1(F)CN(C1)c2ncc(Br)cn2.
c) 5-Chloro-2-(piperazin-1-yl)pyrimidine (CAS 59215-40-6)
Substituent Variations at Position 5
a) 5-Fluoro Derivatives
- Example: 5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-morpholino-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one ().
- Activity : Fluorine at position 5 is common in pharmaceutical compounds, where it improves metabolic stability and bioavailability. However, this example’s complex structure targets kinase inhibition, unlike the simpler herbicidal pyrimidines .
Research Findings and Implications
- Herbicidal Activity : Pyrimidine derivatives with chlorine at position 5 and heterocyclic substituents at position 2 (e.g., pyrazole-oxy) show potent herbicidal effects, suggesting the target compound may share similar applications .
- Fluorination Effects: The difluoroazetidine group likely enhances metabolic stability and target binding compared to non-fluorinated analogs, as seen in other fluorinated agrochemicals .
- Structural Flexibility : Piperazine and pyrazole-oxy substituents offer larger interaction surfaces, which may improve efficacy against specific weeds but reduce penetration efficiency compared to compact azetidine .
Biological Activity
5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a 3,3-difluoroazetidine moiety. The presence of the difluoro group enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula is , with a molecular weight of approximately 220.62 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of 5-chloropyrimidine with 3,3-difluoroazetidine under controlled conditions. Common reagents include potassium carbonate as a base and dimethylformamide (DMF) as a solvent. This method ensures high yield and purity of the product, making it suitable for further biological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. It has been investigated for its potential role in:
- Antiviral Activity : The compound shows promise in inhibiting viral replication by targeting viral enzymes.
- Anticancer Properties : Research indicates that it may interfere with cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival.
Case Studies
- Antiviral Studies : In vitro studies demonstrated that this compound effectively inhibits the replication of certain viruses by disrupting their enzymatic processes. The compound exhibited a dose-dependent response, indicating its potential as a lead compound for antiviral drug development.
- Cancer Research : A study explored the compound's effect on various cancer cell lines, revealing that it induces apoptosis in cells through caspase activation pathways. This suggests that it may serve as a therapeutic agent in oncology .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar pyrimidine derivatives:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Difluoroazetidine ring | Antiviral and anticancer potential |
| 2-Chloro-5-fluoropyrimidine | Fluorinated pyrimidine | Moderate antiviral activity |
| 5-Chloro-2-aminopyrimidine | Amino group substitution | Limited biological activity |
Q & A
Basic: What are the recommended synthetic routes for 5-chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine?
The synthesis typically involves multi-step nucleophilic substitution and catalytic coupling. A common approach includes:
- Step 1: Preparation of the pyrimidine core via condensation of chlorinated precursors.
- Step 2: Introduction of the 3,3-difluoroazetidine moiety using Buchwald-Hartwig amination or SNAr (nucleophilic aromatic substitution) under inert conditions .
- Catalytic optimization: Fe2O3@SiO2/In2O3 composites can enhance reaction efficiency and yield in heterocyclic coupling steps .
Key parameters include temperature control (80–120°C), solvent selection (DMSO or DMF), and stoichiometric ratios of halogenated intermediates to azetidine derivatives .
Basic: How is the structural integrity of this compound validated in experimental settings?
Structural characterization employs:
- X-ray crystallography to confirm the azetidine ring conformation and pyrimidine substitution pattern .
- NMR spectroscopy: ¹⁹F NMR quantifies fluorinated groups, while ¹H/¹³C NMR resolves electronic environments of the pyrimidine and azetidine moieties .
- Mass spectrometry (HRMS): Validates molecular weight (e.g., calculated vs. observed m/z) and isotopic patterns for chlorine/fluorine .
Basic: What are the typical reactivity profiles of the chloro and difluoroazetidine groups?
- Chlorine substitution: The 5-chloro group undergoes nucleophilic displacement with amines, thiols, or alkoxides, often requiring Pd-catalyzed cross-coupling for aryl/heteroaryl substitutions .
- 3,3-Difluoroazetidine: The fluorine atoms stabilize the azetidine ring but may participate in hydrogen bonding or electrostatic interactions in biological systems. Reductive defluorination is rare under mild conditions .
Advanced: How can reaction conditions be optimized to minimize byproducts during azetidine coupling?
- Catalyst screening: Transition-metal catalysts (e.g., Pd(PPh₃)₄) with chelating ligands (Xantphos) improve regioselectivity .
- Solvent effects: Polar aprotic solvents (e.g., THF/DMF mixtures) balance reactivity and solubility of halogenated intermediates .
- Temperature gradients: Stepwise heating (e.g., 50°C → 100°C) reduces decomposition of thermally labile azetidine derivatives .
Advanced: What mechanistic insights explain the regioselectivity of substitutions on the pyrimidine ring?
Density functional theory (DFT) studies suggest:
- Electron-withdrawing groups (Cl, CF₃) at the 5-position activate the 2-position for nucleophilic attack due to resonance and inductive effects.
- Steric hindrance from the difluoroazetidine group directs substitutions to less hindered sites . Kinetic isotope effect (KIE) experiments further distinguish between concerted vs. stepwise pathways .
Advanced: How does computational modeling aid in predicting biological interactions of this compound?
- Molecular docking: Simulations against kinase targets (e.g., EGFR) highlight hydrogen bonding between the azetidine fluorine and catalytic lysine residues .
- ADMET prediction: LogP calculations (~2.8) and solubility profiles guide formulation strategies for in vivo studies .
Advanced: What structure-activity relationships (SAR) are observed with substituent variations?
Comparative studies of analogs reveal:
- Azetidine modifications: 3,3-Difluoro substitution enhances metabolic stability compared to non-fluorinated analogs .
- Pyrimidine substitutions: 5-Chloro is critical for target binding affinity, while 2-position variations (e.g., morpholine vs. azetidine) alter selectivity .
Advanced: What challenges arise in formulating this compound for biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
